molecular formula C7H4ClNOS B8119702 2-Chloro-5-thiocyanatophenol

2-Chloro-5-thiocyanatophenol

Cat. No.: B8119702
M. Wt: 185.63 g/mol
InChI Key: PSXUCOIBPSYZTA-UHFFFAOYSA-N
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Description

2-Chloro-5-thiocyanatophenol is an organic compound with the molecular formula C7H4ClNOS It is characterized by the presence of a chlorine atom and a thiocyanate group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-thiocyanatophenol typically involves the thiocyanation of 2-chlorophenol. One common method includes the reaction of 2-chlorophenol with thiocyanogen (SCN2) in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-thiocyanatophenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The thiocyanate group can be reduced to form thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

    Substitution Reactions: Various substituted phenols.

    Oxidation Reactions: Quinones and other oxidized phenolic compounds.

    Reduction Reactions: Thiols and other sulfur-containing derivatives.

Scientific Research Applications

2-Chloro-5-thiocyanatophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-thiocyanatophenol involves its interaction with various molecular targets. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity. The phenol group can undergo redox reactions, affecting cellular processes. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with biological molecules makes it a promising candidate for further research.

Comparison with Similar Compounds

  • 2-Chloro-4-thiocyanatophenol
  • 2-Chloro-6-thiocyanatophenol
  • 2-Bromo-5-thiocyanatophenol

Comparison: 2-Chloro-5-thiocyanatophenol is unique due to the specific positioning of the chlorine and thiocyanate groups on the phenol ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

(4-chloro-3-hydroxyphenyl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-6-2-1-5(11-4-9)3-7(6)10/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXUCOIBPSYZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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